molecular formula C16H22N2O6 B1456184 Z-Val-ser-OH CAS No. 72635-81-5

Z-Val-ser-OH

Cat. No. B1456184
CAS RN: 72635-81-5
M. Wt: 338.36 g/mol
InChI Key: VNPGEDJLONFGEL-STQMWFEESA-N
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Description

Z-Val-ser-OH is a biochemical used for proteomics research . It has a molecular formula of C16H22N2O6 and a molecular weight of 338.36 g/mol .


Molecular Structure Analysis

This compound has a molecular formula of C16H22N2O6 and a molecular weight of 338.36 g/mol . The IUPAC name for this compound is (2S)-3-hydroxy-2-[[ (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 338.36 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 9 . The exact mass is 338.14778643 g/mol and the monoisotopic mass is 338.14778643 g/mol . The topological polar surface area is 125 Ų .

Scientific Research Applications

Electronic Properties Manipulation

A study by Kumar et al. (2019) explored the functionalization of zigzag graphene nanoribbon (ZGNR) using amino acids like Valine and Serine, revealing the potential of Z-Val-ser-OH in manipulating electronic properties. This research indicates possibilities in bioimaging, drug delivery, and theranostic applications due to the tunable electronic properties achieved through covalent functionalization.

Serine Protease Inhibition

Research by Oleksyszyn and Powers (1991) highlighted the effectiveness of peptidyl derivatives, including this compound, as specific inhibitors of serine proteases. This could have significant implications in the development of therapeutic agents targeting serine proteases.

Structural and Energetic Analysis in Proteins

De Vos et al. (2001) conducted a study on RNase T1, where amino acids like Valine and Serine played a crucial role. The research, found here, provided insights into the structural and energetic consequences of mutations in the hydrophobic core of proteins, emphasizing the significance of these amino acids in protein stability and function.

Material Science Applications

Mantion and Taubert (2007) demonstrated the role of L-Valine-based oligopeptides in forming complex titania architectures, as detailed in their study here. Their work suggests that this compound could be utilized in the fabrication of nanostructures and organogels, highlighting its potential in material science.

DNA-Intercalation Agents

Dhaon, Gardner, and Olsen (1982) synthesized compounds using Z-d-serine, as seen in their research here. This indicates the potential use of this compound in creating DNA-intercalation agents, which can be vital in the field of medicinal chemistry.

Enzyme Specificity Engineering

Halpert and He (1993) engineered the specificity of cytochrome P450 2B1 by mutating amino acids, including Valine. Their findings, available here, suggest that compounds like this compound could be significant in altering enzyme specificity, relevant in pharmacology and biotechnology.

Pharmaceutical and Medical Applications

Research by Guo et al. (2012) identified a new cyclic lipopeptide antibiotic including Valine. This highlights the potential of this compound in developing new antimicrobial agents for food and medical applications.

Mechanism of Action

Target of Action

Z-Val-ser-OH is a biochemical reagent used in proteomics research . It is primarily targeted towards serine proteases , a family of enzymes that degrade a wide range of proteins and play vital roles in a variety of biological processes .

Mode of Action

The mode of action of this compound involves interaction with its primary targets, the serine proteases. The mechanism of action of serine proteases involves several catalytic strategies that are common in enzymatic catalysis . The interaction of this compound with these enzymes results in changes to their activity, influencing the degradation of proteins.

Biochemical Pathways

The biochemical pathways affected by this compound are those involving serine proteases. These enzymes play a role in a variety of biological processes, including food digestion, intracellular protein recycling, blood clotting, inflammation, and apoptosis . By interacting with serine proteases, this compound can influence these pathways and their downstream effects.

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It is known that the compound has a molecular weight of 33836

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with serine proteases. By influencing the activity of these enzymes, this compound can affect the degradation of proteins and the biological processes in which these enzymes are involved .

Biochemical Analysis

Biochemical Properties

Z-Val-ser-OH plays a significant role in biochemical reactions, particularly in the study of protease activity. It interacts with various enzymes, including serine proteases, which are crucial for numerous physiological processes. The compound acts as a substrate for these enzymes, allowing researchers to study enzyme kinetics and inhibition mechanisms . The interaction between this compound and serine proteases involves the formation of a covalent bond between the serine residue of the enzyme and the carbonyl carbon of the compound, leading to the cleavage of the peptide bond .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the activity of serine proteases, which play a critical role in cell signaling and apoptosis . By modulating the activity of these enzymes, this compound can impact cell proliferation, differentiation, and survival . Additionally, the compound may influence gene expression by altering the activity of transcription factors regulated by protease-mediated signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with serine proteases. The compound binds to the active site of the enzyme, forming a covalent bond with the serine residue. This interaction leads to the cleavage of the peptide bond in this compound, resulting in the release of the serine residue and the formation of a stable acyl-enzyme intermediate . This intermediate can then be hydrolyzed to regenerate the active enzyme and release the cleaved product . The binding interactions and enzyme inhibition properties of this compound make it a valuable tool for studying protease activity and regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can maintain its activity for several months when stored at appropriate temperatures . Degradation products may form over time, potentially affecting the compound’s efficacy and the outcomes of biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit serine protease activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys . Therefore, careful dosage optimization is essential when using this compound in animal studies to balance efficacy and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to amino acid metabolism. The compound can be hydrolyzed by serine proteases to release valine and serine residues, which can then enter their respective metabolic pathways . Valine is primarily involved in carbohydrate metabolism, while serine plays a role in the synthesis of proteins, nucleotides, and phospholipids . The interaction of this compound with these metabolic pathways can influence metabolic flux and metabolite levels, potentially affecting cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via amino acid transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can interact with intracellular proteins and enzymes, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and pharmacokinetics .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and lysosomes . The compound’s activity and function can be influenced by its subcellular localization, as it may interact with different proteins and enzymes in these compartments . For example, in the cytoplasm, this compound can interact with cytosolic serine proteases, while in lysosomes, it may be involved in the degradation of intracellular proteins . The subcellular localization of this compound is likely regulated by targeting signals and post-translational modifications that direct it to specific compartments .

properties

IUPAC Name

(2S)-3-hydroxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6/c1-10(2)13(14(20)17-12(8-19)15(21)22)18-16(23)24-9-11-6-4-3-5-7-11/h3-7,10,12-13,19H,8-9H2,1-2H3,(H,17,20)(H,18,23)(H,21,22)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPGEDJLONFGEL-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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